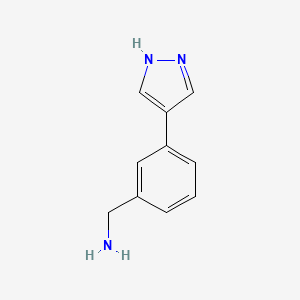

3-(4-Pyrazolyl)benzylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

[3-(1H-pyrazol-4-yl)phenyl]methanamine |

InChI |

InChI=1S/C10H11N3/c11-5-8-2-1-3-9(4-8)10-6-12-13-7-10/h1-4,6-7H,5,11H2,(H,12,13) |

InChI Key |

ZEWXCQFXIIMMLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CNN=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 3 4 Pyrazolyl Benzylamine and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

The design of a synthetic route for 3-(4-Pyrazolyl)benzylamine begins with a retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available starting materials. beilstein-journals.orgsmolecule.com Several key disconnection strategies can be envisioned for this target.

A primary disconnection is at the C-N bond of the benzylamine (B48309) group. This leads to a 3-(4-pyrazolyl)benzaldehyde precursor and an ammonia (B1221849) equivalent, suggesting a reductive amination as a key final step in the forward synthesis. researchgate.netmasterorganicchemistry.com This is a robust and widely used method for amine synthesis.

Alternatively, a disconnection can be made at the C-C bond linking the pyrazole (B372694) ring and the phenyl ring. This suggests a cross-coupling reaction , such as a Suzuki or Stille coupling, between a functionalized pyrazole (e.g., a 4-halopyrazole or a pyrazole-4-boronic acid) and a functionalized benzene (B151609) ring (e.g., a 3-aminomethylphenylboronic acid or a 3-halobenzylamine).

A third strategy involves the disconnection of the pyrazole ring itself. This approach would build the pyrazole ring onto a pre-existing benzylamine-containing fragment. For instance, a 1,3-dicarbonyl compound attached to the benzene ring at the 3-position could undergo condensation with hydrazine (B178648) to form the pyrazole ring. metu.edu.tr

A particularly viable retrosynthetic pathway involves functional group interconversion. The aminomethyl group can be derived from the reduction of a nitrile. This leads to the key intermediate, 3-(4-pyrazolyl)benzonitrile . This intermediate can be synthesized by coupling a pyrazole unit with a 3-cyanophenyl group.

Targeted Synthesis of the 4-Pyrazolyl Core: Methodological Innovations

The formation of the 4-substituted pyrazole core is a critical aspect of the synthesis. Several innovative methods have been developed to achieve this with high regioselectivity and efficiency.

Cycloaddition Reactions in Pyrazole Ring Formation

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings like pyrazole. beilstein-journals.org These reactions involve the combination of a 1,3-dipole with a dipolarophile.

One innovative approach involves the use of sydnones as 1,3-dipolar species, which react with alkynes to form pyrazoles. organic-chemistry.orgacs.org Another emerging method is the silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which offers mild reaction conditions and broad substrate scope. organic-chemistry.org Nitrile imines, often generated in situ from hydrazonoyl chlorides, are also widely used 1,3-dipoles that react with alkynes to afford pyrazoles. beilstein-journals.orgresearchgate.net

Flow chemistry has also been applied to the synthesis of pyrazoles via 1,3-dipolar cycloaddition, offering advantages in terms of safety and scalability. For instance, the continuous-flow reaction of alkynes with trimethylsilyldiazomethane (B103560) can produce pyrazole derivatives in good yields. mdpi.com

Functionalization Strategies for Pyrazole Derivatives

Direct functionalization of a pre-formed pyrazole ring is an atom-economical approach to introduce the desired substituents. Palladium-catalyzed direct C-H arylation has emerged as a powerful method for the C4-arylation of pyrazoles. researchgate.netacs.org This strategy allows for the direct coupling of a pyrazole with an aryl halide to form the C-C bond between the pyrazole and the phenyl ring of the benzylamine moiety.

Another strategy involves the synthesis of a 4-iodopyrazole (B32481) intermediate. metu.edu.trorganic-chemistry.org This can be achieved through the electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine. metu.edu.tr The resulting 4-iodopyrazole can then participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 3-(aminomethyl)phenyl group. nih.govrsc.org

Recent innovations in this area include the use of PhICl2/NH4SCN for the direct thiocyanation of the pyrazole C4 position, which can be a handle for further functionalization. beilstein-journals.org

Construction of the Benzylamine Moiety: Established and Emerging Techniques

The final step in many synthetic routes to this compound is the construction of the benzylamine moiety. Reductive amination and other C-N bond forming reactions are the most common strategies.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. researchgate.netorganic-chemistry.org In the context of this compound synthesis, this would typically involve the reaction of 3-(4-pyrazolyl)benzaldehyde with an amine source, followed by reduction of the resulting imine.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. masterorganicchemistry.comsigmaaldrich.com The latter is often preferred for its mildness and selectivity for reducing imines in the presence of aldehydes.

Emerging techniques in reductive amination focus on the development of more efficient and environmentally benign catalysts. numberanalytics.comnumberanalytics.com These include:

Frustrated Lewis Pairs (FLPs): These metal-free catalysts can activate hydrogen under mild conditions for the reduction of imines. numberanalytics.com

p-Block Element Catalysts: Lewis acids based on elements like boron and aluminum are being explored as low-cost and low-toxicity catalysts for reductive amination. numberanalytics.com

Iron and Cobalt Complexes: These earth-abundant metal catalysts are gaining attention as sustainable alternatives to precious metal catalysts. numberanalytics.com

A specific example is the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline (B193440) using NaBH4/I2 as the reducing system. researchgate.net

C-N Bond Formation Methodologies

Beyond direct reductive amination of aldehydes, other C-N bond formation strategies can be employed. One of the most effective is the reduction of a nitrile to a primary amine. The synthesis of this compound can therefore proceed through the intermediate 3-(4-pyrazolyl)benzonitrile . This nitrile can be reduced to the target benzylamine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

The "borrowing hydrogen" or hydrogen auto-transfer methodology is a greener approach to C-N bond formation, where an alcohol is used as the alkylating agent for an amine, with water as the only byproduct. researchgate.netbeilstein-journals.org This could potentially be applied by reacting a 3-(4-pyrazolyl)benzyl alcohol with an amine source in the presence of a suitable catalyst. Iron cyclopentadienone complexes have shown promise as catalysts for this type of transformation. acs.org

The following table summarizes some of the key synthetic strategies and intermediates discussed:

| Strategy | Key Intermediate | Key Reaction | Reference(s) |

| Reductive Amination | 3-(4-Pyrazolyl)benzaldehyde | Imine formation and reduction | researchgate.netorganic-chemistry.orgresearchgate.net |

| Nitrile Reduction | 3-(4-Pyrazolyl)benzonitrile | Nitrile reduction (e.g., with LiAlH4) | - |

| Cross-Coupling | 4-Halopyrazole or Pyrazole-4-boronic acid | Suzuki or other Pd-catalyzed coupling | researchgate.netnih.govrsc.org |

| Pyrazole Ring Formation | 3-Aminomethyl-phenyl substituted 1,3-dicarbonyl | Condensation with hydrazine | metu.edu.tr |

| Cycloaddition | Alkyne and a 1,3-dipole (e.g., sydnone, nitrile imine) | [3+2] Cycloaddition | beilstein-journals.orgorganic-chemistry.orgacs.org |

Coupling Reactions for Compound Assembly

Cross-Coupling Methodologies (e.g., Palladium-Catalyzed Aminocarbonylation)

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, a key structural motif in this compound. The Suzuki-Miyaura coupling, in particular, offers a powerful tool for linking the pyrazole and benzene rings. This reaction typically involves the coupling of a pyrazole-containing boronic acid or ester with a halogenated benzene derivative, or vice versa, in the presence of a palladium catalyst and a base. For instance, the synthesis of a precursor to this compound can be envisioned through the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative with 3-cyanophenylboronic acid. nih.govresearchgate.net The resulting 3-(pyrazol-4-yl)benzonitrile can then be reduced to the target benzylamine. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. nih.gov

While direct palladium-catalyzed aminocarbonylation to form a benzylamine is not a standard transformation, this methodology is highly effective for the synthesis of the corresponding primary amides, which can serve as stable precursors. rsc.orgnih.gov This reaction introduces a carbonyl group and an amino group in a single step from an aryl halide, carbon monoxide, and an ammonia source. rsc.org The resulting 3-(4-pyrazolyl)benzamide could then be reduced to this compound. The use of bench-stable surrogates for carbon monoxide and ammonia has been explored to enhance the safety and practicality of this method. rsc.org

| Reaction Type | Reactants | Catalyst/Reagents | Product | Key Features |

| Suzuki-Miyaura Coupling | 4-Bromopyrazole, 3-Cyanophenylboronic acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-(Pyrazol-4-yl)benzonitrile | Forms the key C-C bond between the pyrazole and benzene rings. |

| Palladium-Catalyzed Aminocarbonylation | 3-Bromo(4-pyrazolyl)benzene, CO, NH₃ source | Pd Catalyst, Ligand | 3-(4-Pyrazolyl)benzamide | Synthesis of an amide precursor to the target benzylamine. |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single synthetic operation. Current time information in Bangalore, IN.acs.org The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be adapted into an MCR format. nih.gov For the synthesis of analogues of this compound, a three-component reaction of a substituted hydrazine, a β-ketoester, and an aldehyde can provide highly functionalized pyrazoles. nih.govCurrent time information in Bangalore, IN. The use of water as a solvent and a catalytic amount of a benign catalyst, such as ammonium (B1175870) acetate (B1210297), can further enhance the green credentials of these reactions. acs.org

Another MCR approach involves the reaction of enaminones, benzaldehyde (B42025), and hydrazine hydrochloride in water, which has been shown to be a straightforward and sustainable method for synthesizing 1-H-pyrazole derivatives. acs.org These MCRs often proceed through a cascade of reactions, including condensation, cyclization, and dehydration, to rapidly build the pyrazole core.

| MCR Type | Components | Catalyst/Solvent | Product Class | Advantages |

| Three-component | Hydrazine, β-Ketoester, Aldehyde | Various catalysts, often in green solvents | Substituted pyrazoles | High atom economy, operational simplicity. nih.govCurrent time information in Bangalore, IN. |

| Three-component | Enaminone, Benzaldehyde, Hydrazine-HCl | Ammonium acetate / Water | 1-H-Pyrazoles | Sustainable, cost-effective, environmentally friendly. acs.org |

| Four-component | Enaminone, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate (B8463686) | Ammonium acetate / Water | Pyrazolo[3,4-b]pyridines | Access to more complex fused heterocyclic systems. acs.org |

Catalytic Systems in this compound Synthesis

The choice of catalyst is pivotal in directing the course and efficiency of the synthetic routes toward this compound and its analogues. Both transition metal catalysis and, to a lesser extent, organocatalysis play significant roles.

Transition Metal Catalysis (e.g., Copper, Palladium)

Palladium complexes are the catalysts of choice for the crucial cross-coupling reactions that form the pyrazole-benzene bond, as discussed in the Suzuki-Miyaura and aminocarbonylation reactions. nih.govrsc.org The specific ligand coordinated to the palladium center, such as phosphines like triphenylphosphine (B44618) or Xantphos, can significantly influence the catalyst's activity and stability. mit.edunih.gov

Copper catalysis is also prominent in pyrazole synthesis, often employed in reactions forming the pyrazole ring itself or in subsequent functionalization. beilstein-journals.org Copper(I)-catalyzed reactions of phenylhydrazones with dialkyl ethylenedicarboxylates provide an efficient route to polysubstituted pyrazoles. beilstein-journals.org Furthermore, copper-catalyzed aerobic C(sp²)-H amination presents a direct method for forming C-N bonds, which can be relevant for the synthesis of N-aryl pyrazoles. researchgate.net

Organocatalysis and Biocatalysis in Relevant Steps

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in heterocyclic synthesis, including that of pyrazoles. Secondary amines have been shown to act as "green promoters" in the inverse-electron-demand [3+2] cycloaddition of carbonyl compounds and diazoacetates, leading to substituted pyrazoles with high regioselectivity. mit.edu This approach avoids the use of potentially toxic transition metals and often proceeds under mild conditions. While specific applications of biocatalysis in the synthesis of this compound are not widely reported, the enzymatic reduction of a nitrile or ketone precursor could represent a potential green alternative to traditional chemical reductants.

Sustainable and Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceutically relevant molecules. For the synthesis of this compound and its analogues, several green strategies have been implemented.

The use of water as a reaction solvent is a key aspect of green chemistry, and several MCRs for pyrazole synthesis have been successfully conducted in aqueous media. Current time information in Bangalore, IN.acs.org This avoids the use of volatile and often toxic organic solvents. Additionally, solvent-free reaction conditions, often coupled with microwave irradiation, provide an energy-efficient and rapid method for pyrazole synthesis. rsc.org

Multi-component reactions themselves are inherently green as they increase atom economy and reduce the number of synthetic steps, leading to less waste generation. Current time information in Bangalore, IN.acs.org The use of recyclable heterogeneous catalysts, such as polymer-supported palladium, further contributes to the sustainability of these processes by simplifying catalyst separation and reuse. rsc.org

| Green Chemistry Principle | Application in Pyrazole Synthesis | Examples/Benefits |

| Use of Green Solvents | Performing reactions in water. Current time information in Bangalore, IN.acs.org | Avoids volatile organic compounds (VOCs), simplifies workup. |

| Energy Efficiency | Microwave-assisted synthesis. rsc.org | Reduced reaction times, often higher yields. |

| Atom Economy | Multi-component reactions (MCRs). Current time information in Bangalore, IN.acs.org | Combines multiple steps, reduces waste. |

| Catalysis | Use of recyclable heterogeneous catalysts. rsc.org | Easy separation and reuse of the catalyst. |

Aqueous Media and Solvent-Free Reaction Conditions

The push to minimize or eliminate volatile and hazardous organic solvents has led to the exploration of water as a reaction medium and the development of solvent-free synthesis protocols. rsc.org These approaches not only align with green chemistry principles but also often result in improved yields and simplified purification processes. rsc.org

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. bohrium.com In the context of pyrazole synthesis, aqueous conditions have been successfully employed, often facilitated by a catalyst to overcome the low solubility of organic reactants. A notable example is the use of the solid acid catalyst Amberlyst-70 for the condensation of 1,3-diketones with hydrazines at room temperature. bohrium.com This method represents an environmentally benign pathway to pyrazole derivatives. Another approach involves using a biodegradable supramolecular β-cyclodextrin (β-CD) catalyst in a water/ethanol mixture, which effectively promotes the multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. rsc.org The use of an agro-waste-derived solvent medium, specifically Water Extract of Mango Peel Ash (WEMPA), combined with microwave irradiation, has also proven effective for the synthesis of pyranopyrazole derivatives, highlighting a novel strategy for waste valorization in chemical synthesis. bohrium.com

Table 1: Examples of Aqueous Synthesis of Pyrazole Analogues

| Catalyst/Medium | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Amberlyst-70 | 1,3-Diketones, Hydrazines | Substituted Pyrazoles | Environmentally benign, room temperature, recyclable catalyst. | bohrium.com |

| β-Cyclodextrin | Aldehydes, Hydrazine Hydrate, Malononitrile, β-Ketoester | Pyrano[2,3-c]pyrazoles | Biodegradable catalyst, high efficiency. | rsc.org |

| WEMPA / MW | Hydrazine Hydrate, Malononitrile, Ethyl Acetoacetate, Aryl Aldehydes | Pyrano[2,3-c]pyrazoles | Use of agro-waste, cost-effective, environmentally friendly. | bohrium.com |

Solvent-Free Reaction Conditions: Eliminating the solvent entirely is another cornerstone of green synthesis, offering benefits such as reduced waste, lower costs, and often shorter reaction times. rsc.org Several techniques have been applied to the synthesis of pyrazole analogues without a solvent.

One common method involves the thermal condensation of reactants. For instance, pyrazolyl chalcones have been synthesized by reacting 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde with acetylbarbituric acid derivatives under thermal, solvent-free conditions, yielding the products in excellent amounts. nih.gov

Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has also emerged as a powerful tool. This technique can dramatically reduce reaction times and improve yields. The synthesis of 3,5-disubstituted-1H-pyrazoles has been achieved via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds using microwave irradiation without any solvent. mdpi.com Similarly, the reaction of ethyl cyanoacetate with benzylamine to form cyanoacetamides, a potential precursor for substituted pyrazoles, is significantly accelerated by microwave irradiation in the absence of a solvent. kau.edu.sa

Ionic liquids can also serve as both the catalyst and the reaction medium in solvent-free syntheses of pyrazole derivatives. rsc.org

Table 2: Solvent-Free Approaches to Pyrazole Analogue Synthesis

| Method | Catalyst/Medium | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Thermal | None | Pyrazole-4-carboxaldehyde, Acetylbarbituric acid | Pyrazolyl Chalcones | Excellent yields, no solvent waste. | nih.gov |

| Microwave | None | Tosylhydrazones, α,β-Unsaturated carbonyls | 3,5-Disubstituted-1H-pyrazoles | Rapid, efficient, clean. | mdpi.com |

| Microwave | None | Ethyl cyanoacetate, Benzylamine | Cyanoacetamides | Significantly reduced reaction time. | kau.edu.sa |

For a molecule like this compound, these green methodologies could be applied to key steps. The formation of the central pyrazole ring could be achieved through a one-pot, multicomponent reaction in an aqueous medium or under solvent-free microwave conditions. rsc.orgmdpi.com The benzylamine moiety could be derived from a precursor like 3-formylbenzonitrile, where the formyl group is used to construct the pyrazole ring and the nitrile group is later reduced to the aminomethyl group.

Recyclable Catalysts and Waste Minimization Strategies

The principles of green chemistry strongly advocate for the use of catalytic reagents over stoichiometric ones to minimize waste. ijrpr.com The ability to recover and reuse these catalysts further enhances the sustainability of a chemical process.

Recyclable Catalysts: A variety of recyclable catalysts have been developed for the synthesis of pyrazole derivatives, offering both economic and environmental benefits.

Solid Acid Resins: Amberlyst-70, a polystyrene-based sulfonic acid resin, has been used as a recyclable heterogeneous catalyst for the aqueous synthesis of pyrazoles. bohrium.com Its solid nature allows for easy separation from the reaction mixture and reuse.

Magnetic Nanocatalysts: These catalysts offer a significant advantage in terms of separation, as they can be easily removed from the reaction vessel using an external magnet. Yttrium iron garnet (Y₃Fe₅O₁₂; YIG), a nanocatalyst, has been used for the solvent-free synthesis of pyranopyrazoles and can be recycled up to eight times without a significant loss of activity. rsc.org Similarly, cobalt ferrite (B1171679) nanoparticles (CoFe₂O₄) and silica-modified versions have been employed for the synthesis of benzimidazoles, another class of heterocycles, demonstrating the broad applicability of this technology. doi.org

Supported Catalysts: Immobilizing homogeneous catalysts on solid supports is a well-established strategy to facilitate their recovery and reuse. A triazine-tethered N-heterocyclic carbene (NHC)–palladium complex supported on graphene oxide nanosheets has been developed as a recyclable catalyst for Suzuki cross-coupling reactions, a key C-C bond-forming reaction that could be used in the synthesis of pyrazole precursors. thieme.de

Atomically Dispersed Catalysts: Recent advances have led to the development of atomically dispersed cobalt catalysts for the tandem synthesis of primary benzylamines. rsc.org A catalyst with a triple Co–N coordination number (CoN₃) demonstrated high efficiency and could be recycled at least four times without a noticeable decrease in performance. rsc.org

Table 3: Recyclable Catalysts in the Synthesis of Pyrazole Analogues and Related Compounds

| Catalyst | Type | Application | Recyclability | Key Advantages | Reference |

|---|---|---|---|---|---|

| Amberlyst-70 | Solid Acid Resin | Aqueous pyrazole synthesis | Yes | Inexpensive, non-toxic, thermally stable. | bohrium.com |

| Y₃Fe₅O₁₂ (YIG) | Magnetic Nanocatalyst | Solvent-free pyranopyrazole synthesis | Up to 8 runs | High efficiency, easy separation, short reaction times. | rsc.org |

| CoFe₂O₄@SiO₂-Biguanidine-SO₃H | Magnetic Nanocatalyst | Benzimidazole synthesis | Up to 7 runs | High stability, convenient separation. | doi.org |

| CoN₃ | Atomically Dispersed | Primary benzylamine synthesis | At least 4 runs | High yield and stability. | rsc.org |

Waste Minimization Strategies: Beyond catalyst recycling, several other strategies contribute to minimizing waste in the synthesis of pyrazole derivatives.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, maximizing atom economy and reducing the number of synthetic steps and purification processes. rsc.orgbohrium.com The synthesis of various pyranopyrazole derivatives is often achieved through four-component reactions. rsc.orgbohrium.com

Use of Agro-Waste: The utilization of agricultural waste as a source for catalysts or solvents is a prime example of a circular economy approach. The use of Water Extract of Mango Peel Ash (WEMPA) as a catalytic solvent medium exemplifies this strategy, converting waste into a valuable resource for chemical synthesis. bohrium.com

Tandem/Cascade Reactions: Designing a synthesis where multiple bond-forming events occur sequentially in one pot without isolating intermediates can significantly reduce waste and improve efficiency. The synthesis of primary benzylamines from lignin (B12514952) model compounds over atomically dispersed cobalt catalysts is an example of a tandem hydrogenolysis and reductive amination process. rsc.org

By integrating these advanced methodologies, the synthesis of this compound and its analogues can be designed to be significantly more sustainable, aligning with the modern imperatives of green and efficient chemistry.

Mechanistic Investigations and Chemical Reactivity of 3 4 Pyrazolyl Benzylamine

Elucidation of Reaction Mechanisms at the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov Its reactivity is a complex interplay of the electronic properties of the ring atoms and the influence of any substituents. The presence of both a pyridine-like nitrogen (basic, sp2-hybridized) and a pyrrole-like nitrogen (acidic, contributing a lone pair to the aromatic system) imparts unique characteristics to the scaffold. nih.gov In 3-(4-Pyrazolyl)benzylamine, the pyrazole ring is attached at its C-4 position to a benzylamine (B48309) moiety, which can influence the ring's reactivity through electronic effects.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For the pyrazole ring, these reactions predominantly occur at the C-4 position. rrbdavc.orgpharmaguideline.compharmdbm.com This regioselectivity is attributed to the electronic distribution within the ring; the two electronegative nitrogen atoms reduce the electron density at the adjacent C-3 and C-5 positions, making the C-4 position the most electron-rich and thus most susceptible to attack by electrophiles. quora.com An electrophilic attack at C-4 proceeds through a stable carbocation intermediate without disrupting the azomethine bond, unlike an attack at C-3 or C-5. rrbdavc.org

In the specific case of this compound, the C-4 position of the pyrazole ring is already substituted. This significantly deactivates the pyrazole ring towards further electrophilic substitution. Any potential EAS reaction on the pyrazole ring would require harsh conditions and would likely be outcompeted by substitution on the appended benzene (B151609) ring, which is activated by the aminomethyl group (an ortho-, para-director). If substitution on the pyrazole were forced, it would have to occur at the less favorable C-3 or C-5 positions.

Table 1: Common Electrophilic Aromatic Substitution Reactions on a General Pyrazole Scaffold This table illustrates typical EAS reactions on an unsubstituted pyrazole ring for context.

| Reaction Type | Reagents | Electrophile | Typical Product |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid |

| Bromination | Br₂ in dioxane | Br⁺ | 4-Bromopyrazole |

| Chlorination | SO₂Cl₂ | Cl⁺ | 4-Chloropyrazole |

| Vilsmeier-Haack | POCl₃ + DMF | Cl-CH=NMe₂⁺ | Pyrazole-4-carbaldehyde |

Data sourced from references pharmdbm.comscribd.com.

As an electron-rich heteroaromatic system, the pyrazole ring is generally not reactive towards nucleophiles. tandfonline.com Nucleophilic aromatic substitution (SNAr) on the pyrazole ring typically requires the presence of strong electron-withdrawing groups (EWGs) to activate the ring and a good leaving group. Such reactions, when they occur, preferentially happen at the C-3 and C-5 positions, which are rendered electron-deficient by the adjacent nitrogen atoms. nih.gov

The structure of this compound lacks significant electron-withdrawing groups on its pyrazole moiety. The benzylamine substituent at C-4 is not a strong EWG. Consequently, the pyrazole ring in this molecule is not activated for nucleophilic attack. For a nucleophilic substitution to proceed, the pyrazole ring would first need to be functionalized with a suitable leaving group (e.g., a halogen) and an activating group (e.g., a nitro or formyl group). For example, SNAr reactions have been successfully performed on 5-chloropyrazoles that are activated by a C-4 formyl group. tandfonline.com

N-unsubstituted pyrazoles, such as the pyrazole moiety in this compound, exhibit annular tautomerism. nih.gov This phenomenon involves the migration of the proton between the two ring nitrogen atoms (N-1 and N-2).

This rapid proton exchange results in a dynamic equilibrium between two tautomeric forms. In a 4-substituted pyrazole, the two tautomers are identical, meaning the molecule is symmetrical with respect to the tautomerism, and the N-1 and N-2 positions are chemically equivalent over time. researchgate.net This is observable in NMR spectroscopy, where the C-3 and C-5 signals often appear broadened or as a single averaged signal due to the rapid interconversion. nih.gov

The existence of this tautomeric equilibrium has a direct impact on reactivity, particularly in reactions involving the ring nitrogen atoms, such as N-alkylation. Since either nitrogen can exist as the pyrrole-type (NH) or the pyridine-type (N:), a reaction with an electrophile can potentially occur at either position. The regioselectivity of such reactions is often influenced by the reaction conditions and the electronic nature of other substituents on the ring. The basic, pyridine-like nitrogen is typically the site of nucleophilic substitution. nih.gov While the C-4 substituent in this compound does not break the symmetry of the tautomers, long-range electronic effects from the benzylamine group could subtly influence the electron density at each nitrogen, potentially affecting the kinetics of N-functionalization reactions.

Reactivity Profiles of the Benzylamine Functionality

The chemical reactivity of this compound is also significantly defined by the benzylamine portion of the molecule. The primary amine group attached to a benzylic carbon is a versatile functional group that participates in a wide range of chemical transformations.

The primary amine of the benzylamine moiety is nucleophilic and readily participates in condensation reactions, particularly with carbonyl compounds. The reaction of benzylamine with aldehydes or ketones yields imines, also known as Schiff bases. researchgate.netnih.gov This reaction is fundamental in synthetic organic chemistry for constructing carbon-nitrogen double bonds. For example, the condensation of benzylamine with glyoxal is a key step in the synthesis of complex cage compounds like hexabenzylhexaazaisowurtzitane (HBIW). researchgate.net

Furthermore, benzylamine is frequently used as a derivatizing agent in analytical chemistry. sigmaaldrich.comscientificlabs.com Its reaction with target analytes can enhance their detectability, for instance, by introducing a fluorescent tag or improving their chromatographic properties for analysis by HPLC or GC. scientificlabs.comnih.gov The benzylamine functionality in this compound would be expected to undergo these reactions readily.

Table 2: Illustrative Condensation Reactions of the Benzylamine Moiety

| Reactant | Carbonyl Compound | Product Class | General Product Structure |

| This compound | Benzaldehyde (B42025) | Imine (Schiff Base) | 3-(4-Pyrazolyl)-N-benzylidenebenzylamine |

| This compound | Acetone | Imine (Schiff Base) | N-(propan-2-ylidene)-1-(3-(1H-pyrazol-4-yl)phenyl)methanamine |

| This compound | Glyoxal | Diimine | N,N'-(ethanediylidene)bis(1-(3-(1H-pyrazol-4-yl)phenyl)methanamine) |

Oxidative deamination is a key transformation pathway for primary amines, including benzylamine. This process converts the amine functional group into a carbonyl group, releasing ammonia (B1221849). wikipedia.org In the case of this compound, oxidative deamination would convert the benzylamine moiety into a benzaldehyde group, yielding 3-(4-Pyrazolyl)benzaldehyde.

This reaction can be mediated by enzymes or chemical oxidants. Biologically, benzylamine is a substrate for monoamine oxidase B (MAO-B), which catalyzes its oxidation to benzaldehyde. wikipedia.org Chemically, various reagents can achieve this transformation. Recent studies have shown that benzylamine can be oxidized to benzoic acid using water as the oxidant, catalyzed by ruthenium complexes, proceeding through an aldehyde intermediate. acs.org The general mechanism involves the initial oxidation of the amine to an imine, which is then hydrolyzed to the corresponding aldehyde and ammonia. researchgate.net This reactivity highlights a potential metabolic pathway for this compound and a route for its synthetic modification.

Computational and Theoretical Chemistry Approaches for 3 4 Pyrazolyl Benzylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For pyrazole (B372694) derivatives, these methods elucidate electronic structure, reactivity, and other molecular characteristics with a high degree of accuracy. scienceopen.com Both Density Functional Theory (DFT) and ab initio methods are widely applied, each offering a unique balance of computational cost and precision. mdpi.com

Density Functional Theory (DFT) is a powerful and commonly used quantum mechanical method for studying pyrazole derivatives due to its favorable balance between accuracy and computational expense. eurasianjournals.commdpi.com It is instrumental in exploring the electronic structure, which governs the molecule's reactivity and properties.

DFT calculations are used to determine the optimized molecular geometry of 3-(4-Pyrazolyl)benzylamine, predicting bond lengths, bond angles, and dihedral angles. Studies on similar pyrazole-hydrazone derivatives have shown that optimized geometrical parameters calculated via DFT at the B3LYP/6–31G(d,p) level are in good agreement with experimental X-ray diffraction data. nih.govsemanticscholar.org

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.govsemanticscholar.org A smaller energy gap suggests higher reactivity. For instance, in related pyrazole derivatives, the HOMO is often localized on one part of the molecule (e.g., a phenyl ring), while the LUMO is localized on another (e.g., the pyrazole or a linked functional group), indicating the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.govsemanticscholar.org

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential, making them likely sites for hydrogen bonding and coordination with metal ions. nih.gov This information is crucial for understanding intermolecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models for pyrazole derivatives often utilize quantum-chemical descriptors calculated via DFT. nih.gov These descriptors, such as dipole moment, electronegativity, and orbital energies, can be correlated with biological activity, providing a theoretical framework to predict the efficacy of new compounds. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Pyrazole Derivatives Note: This table presents typical data found in DFT studies of pyrazole derivatives to illustrate the type of information generated. Values are not specific to this compound but are representative.

| Property | Typical Calculated Value/Description | Significance | Source |

|---|---|---|---|

| HOMO Energy | -6 to -7 eV | Indicates electron-donating ability | nih.govsemanticscholar.org |

| LUMO Energy | -1 to -2 eV | Indicates electron-accepting ability | nih.govsemanticscholar.org |

| HOMO-LUMO Gap | ~4 to 5 eV | Relates to chemical reactivity and stability | nih.govsemanticscholar.org |

| Dipole Moment | 2 to 5 Debye | Measures molecular polarity, influences solubility and interactions | nih.gov |

| MEP Negative Region | Localized on pyrazole nitrogen atoms | Site for electrophilic attack and hydrogen bonding | nih.gov |

Ab initio methods, which are derived directly from quantum mechanical principles without empirical parameters, provide a highly accurate, albeit computationally intensive, approach to predicting molecular properties. researchgate.netrub.de Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory are used to study pyrazole systems, often to validate results from less demanding methods like DFT or to investigate phenomena where electron correlation is critical. mdpi.com

These methods are particularly useful for studying tautomeric equilibria in pyrazoles, a key characteristic of this heterocyclic system. mdpi.com For example, ab initio MP2 calculations have been used to evaluate the energetics of proton transfer between the nitrogen atoms of the pyrazole ring, showing that water molecules can significantly lower the activation barriers through hydrogen bonding. mdpi.com

Comparative studies on benzylamine (B48309) derivatives have shown that ab initio methods, such as HF with a 6-31+G(d) basis set, can be superior to some DFT functionals for calculating vibrational frequencies, yielding results with a lower percentage of error compared to experimental data. scirp.org The combination of ab initio calculations with dynamic simulations has also been used to reveal structural features of how inhibitors bind to protein kinases, highlighting the importance of polarization and dynamic hydrogen bonding effects that are not always captured by crystallography alone. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotational freedom around the single bonds connecting the pyrazole ring, the benzyl (B1604629) group, and the aminomethyl group. Conformational analysis is essential to identify the most stable, low-energy conformations and to understand the energy barriers between them. ic.ac.uk

The potential energy surface (PES) of the molecule can be mapped by systematically rotating key dihedral angles and calculating the energy at each point using quantum chemical methods. nih.gov For pyrazole derivatives, DFT studies at levels like B3LYP/6-31G** have been used to investigate how different substituents influence the torsion angles and the stability of various conformers. mdpi.com In some substituted pyrazoles, intramolecular interactions, such as hydrogen bonds between a substituent and a pyrazole nitrogen, can significantly stabilize certain conformations. mdpi.com

For this compound, key rotations would include the C-C bond between the pyrazole and the phenyl ring, and the C-C bond of the benzylamine moiety. The analysis would reveal the most probable shapes the molecule adopts in different environments, which is critical for understanding its interaction with biological targets. ic.ac.uknih.gov

Molecular Dynamics Simulations to Explore Conformational Space and Flexibility

Molecular Dynamics (MD) simulations provide a powerful avenue for exploring the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.commdpi.com By simulating the movements of atoms based on a force field, MD can reveal how this compound behaves in a solution or when interacting with a biological macromolecule. nih.govnih.gov

MD simulations are used to assess the stability of ligand-protein complexes. nih.govnih.gov After docking a molecule like this compound into a target protein's active site, an MD simulation can show whether the molecule remains stably bound. nih.gov Properties such as the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) are analyzed to understand the stability and conformational changes of the complex over the simulation time. nih.gov

These simulations can also elucidate the role of solvent molecules, such as water, in mediating interactions between the ligand and the protein. mdpi.comnih.gov The analysis of hydrogen bond networks and their dynamics can provide a detailed picture of the binding mechanism. mdpi.com For pyrazole-containing systems, MD has been used to understand proton transport mechanisms in membranes, where pyrazole molecules facilitate proton hopping through hydrogen bond networks. nih.gov

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of intermediates and transition states. scienceopen.com For the synthesis of pyrazole derivatives, DFT calculations can be used to model proposed reaction pathways and determine which is more energetically favorable. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. acs.org For example, in the formation of pyrazolo[3,4-d]pyrimidine-4-amines, DFT calculations were used to compare two plausible mechanistic routes, ultimately showing one pathway to be significantly more likely due to lower activation energy barriers. researchgate.net This predictive capability is invaluable for optimizing reaction conditions and guiding synthetic strategies. mdpi.com The versatility of the pyrazole motif offers many synthetic routes, and theoretical calculations help in selecting methodologies that favor desired regioselective outcomes. mdpi.com

In Silico Modeling of Molecular Interactions (Focus on binding mechanisms and theoretical SAR)

In silico modeling, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, is central to rational drug design and understanding how molecules like this compound interact with biological targets. eurasianjournals.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. plos.orgnih.gov For pyrazole derivatives, docking studies have been performed to investigate their binding modes with various enzymes, such as carbonic anhydrase and dihydrofolate reductase (DHFR). nih.govplos.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. nih.govplos.org For this compound, the pyrazole ring can act as a hydrogen bond acceptor or donor, while the benzylamine moiety can form additional hydrogen bonds and π-π stacking interactions.

Table 2: Potential Molecular Interactions of this compound based on Docking Studies of Analogues

| Molecular Moiety | Potential Interaction Type | Interacting Partner in Target Protein | Source |

|---|---|---|---|

| Pyrazole Ring (N-H) | Hydrogen Bond Donor | Carbonyl oxygen, Asp, Glu | nih.gov |

| Pyrazole Ring (N) | Hydrogen Bond Acceptor / Metal Coordination | Amide N-H, Lys, Arg, Zn²⁺ ion | nih.gov |

| Benzyl Ring | π-π Stacking / Hydrophobic Interaction | Phe, Tyr, Trp |

Theoretical Structure-Activity Relationship (SAR) studies analyze how changes in the chemical structure of a series of compounds affect their biological activity. nih.gov By comparing the binding affinities and activities of various pyrazole derivatives, researchers can deduce which functional groups are critical for interaction. mdpi.com For example, SAR analysis of pyrazolo[3,4-b]pyridine derivatives has provided insights into their efficacy as antibacterial and anticancer agents. researchgate.net In silico modeling helps rationalize these findings by showing, for instance, that a bulkier substituent may cause steric hindrance or that an electron-donating group enhances a crucial hydrogen bond. mdpi.comnih.gov This iterative process of computational modeling and experimental validation accelerates the discovery of more potent and selective compounds. eurasianjournals.com

Ligand-Receptor Interaction Hypotheses and Binding Affinities

There are no published studies that specifically propose or test ligand-receptor interaction hypotheses for this compound. Consequently, data on its binding affinities to specific biological targets are not available.

Enzyme Active Site Docking Methodologies

No research articles or reports were found that describe the application of enzyme active site docking methodologies to this compound. As a result, there are no docking scores, predicted binding modes, or key interacting residues to report for this compound.

Role of 3 4 Pyrazolyl Benzylamine As a Precursor and Building Block in Advanced Chemical Research

Integration into Complex Organic Architectures

The bifunctional nature of 3-(4-Pyrazolyl)benzylamine, possessing both an amine group and a pyrazole (B372694) ring, makes it an ideal starting material for constructing intricate organic molecules. scirp.orgenamine.net The amine serves as a potent nucleophile or as a point for forming amide, imine, or sulfonamide linkages, while the pyrazole ring can participate in various cycloaddition and condensation reactions. mdpi.commdpi.com This versatility is harnessed by chemists to build complex scaffolds and introduce multiple functionalities into a single molecule.

The pyrazole moiety is a well-established component in the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. mdpi.commdpi.com this compound serves as a precursor for a variety of these complex ring systems. The amine group can be transformed into a reactive intermediate that subsequently undergoes intramolecular cyclization with the pyrazole ring or an appended group to form novel fused heterocycles.

For instance, derivatives of 3(5)-aminopyrazoles are extensively used as starting materials for condensed heterocycles like pyrazolo[1,5-a]pyrimidines. mdpi.com The synthetic utility of the pyrazole core allows it to be a foundational element in creating diverse heterocyclic frameworks. mdpi.com Multicomponent reactions, a powerful tool in modern synthesis, frequently employ amine and pyrazole functionalities to efficiently construct complex molecules such as pyrazolo[3,4-b]pyridines and 1,4-dihydropyridine (B1200194) derivatives. nih.govnih.gov The benzylamine (B48309) portion of the molecule can be involved in reactions leading to the formation of pyrazinones or other nitrogen-containing rings. rsc.org

| Heterocyclic Scaffold | Synthetic Approach | Key Precursor Type | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Cyclocondensation | Aminopyrazole derivatives | researchgate.net |

| Pyrazolo[3,4-b]pyridines | One-pot multi-component reaction | 5-aminopyrazole derivatives | nih.gov |

| Triazolo[4,3-a]pyrazines | Multi-step synthesis involving cyclization | Substituted pyrazines | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Condensation reactions | 3(5)-aminopyrazoles | mdpi.com |

| 1,4-Dihydropyridines | Hantzsch reaction | Pyrazole-4-carbaldehydes | nih.gov |

The ability to introduce a variety of chemical groups onto the this compound framework makes it an excellent precursor for polyfunctionalized molecules. The primary amine is readily acylated, alkylated, or used in condensation reactions to attach different functional moieties. rsc.org These reactions can introduce ester, amide, or other groups, thereby increasing the molecular complexity and tuning the molecule's properties.

The synthesis of polyfunctionally substituted heteroaromatics often relies on building blocks that can undergo sequential or one-pot reactions to introduce multiple substituents. researchgate.net For example, the amine group can be used as an anchor point to build larger structures, while the pyrazole ring can be substituted at its various positions to further functionalize the molecule. This approach is instrumental in creating libraries of compounds for screening in drug discovery and materials research, where precise control over the spatial arrangement of functional groups is crucial.

Application in Ligand Design for Coordination Chemistry

The field of coordination chemistry heavily relies on the rational design of organic ligands to control the properties and reactivity of metal centers. rsc.orguni-wuerzburg.de The nitrogen atoms in both the pyrazole ring and the benzylamine group of this compound make it an excellent candidate for a chelating ligand. The ability of pyrazole-based ligands to form stable complexes with a wide range of metal ions is well-documented. researchgate.netnih.gov

This compound and its derivatives can act as multidentate ligands, binding to metal ions through multiple atoms. The pyrazole ring typically coordinates through its sp²-hybridized nitrogen atom. Depending on the linker length and flexibility between the pyrazole and the amine, the ligand can adopt various coordination modes.

Commonly observed coordination modes for pyrazole-based ligands include κ² (bidentate) chelation, where two nitrogen atoms from the ligand bind to a single metal center. rsc.org In more complex structures, bridging modes (μ-κ²) can link multiple metal centers, leading to the formation of coordination polymers or discrete polynuclear complexes. rsc.org The specific coordination geometry—such as tetrahedral, square planar, or octahedral—is influenced by the electronic properties of the metal ion and the steric constraints imposed by the ligand. researchgate.netrsc.org The study of these coordination complexes, often elucidated by single-crystal X-ray crystallography, provides fundamental insights into the bonding and structure of metal-ligand interactions. researchgate.net

| Metal Ion | Ligand Type | Observed Coordination Mode(s) | Resulting Geometry (Example) | Reference |

|---|---|---|---|---|

| Ag(I) | Ditopic bis(pyrazolyl)methane | κ²-μ-κ² | Distorted tetrahedral | rsc.org |

| Cu(II), Ni(II), Co(II) | Bis-pyrazole derivative | Not specified | Not specified | nih.gov |

| Sm(II) | Tetrakis(3-methyl-1H-pyrazol-1-yl)borate | Side-on (η²) | Not specified | nih.gov |

| Tl(I) | Pyridyl-substituted bis(pyrazolyl)borate | Bridging (polymeric chains) | Not specified | rsc.org |

| Fe(III), Mn(II) | Pyrazine-carbohydrazonamide | Bidentate | Not specified | mdpi.com |

Coordination complexes derived from pyrazole-based ligands have shown significant promise in catalysis. rsc.orgmdpi.com By modifying the ligand structure, it is possible to fine-tune the electronic and steric environment around the metal center, thereby influencing its catalytic activity and selectivity. Ligands derived from this compound can be used to develop new homogeneous catalysts for a variety of organic transformations.

For example, manganese complexes with pyrazole-containing ligands have been developed as highly efficient and practical catalysts for transfer hydrogenation reactions. rsc.org Similarly, chromium complexes incorporating tridentate pyrazolyl ligands have been investigated for ethylene (B1197577) oligomerization. semanticscholar.org The versatility of the pyrazole scaffold allows for the synthesis of "scorpionate" ligands, such as tris(pyrazolyl)methanes, which have been employed as catalyst precursors for a broad range of reactions including oxidation, hydrogenation, and carbon-carbon bond formation. mdpi.com The development of such catalytic systems is a crucial area of research aimed at creating more efficient and sustainable chemical processes.

Precursor in Materials Science Research (excluding material properties)

The role of this compound extends into materials science, where it can serve as a fundamental building block for the synthesis of advanced functional materials. nih.gov Its rigid aromatic core and reactive functional groups make it suitable for constructing porous organic frameworks, coordination polymers, and other extended structures. The focus in this context is on the synthetic pathways and the role of the molecule as a precursor, rather than the physical or chemical properties of the final materials.

The synthesis of nitrogen-rich materials, such as those based on tetrazine scaffolds, sometimes involves precursors with amine and heterocyclic functionalities. mdpi.com Furthermore, the principles of coordination chemistry, where ligands direct the assembly of metal ions, are central to the construction of metal-organic frameworks (MOFs) and coordination polymers. Ligands derived from this compound can be designed to have specific lengths and geometries to control the topology and porosity of the resulting material. The amine group provides a convenient handle for covalently linking the molecule into larger organic structures, such as porous organic cages, which are synthesized from tritopic aldehydes and ditopic amines. nih.gov

Mechanistic Exploration of Biological Interactions Involving 3 4 Pyrazolyl Benzylamine

Investigation of Molecular Target Binding Mechanisms

The biological activity of a compound is fundamentally dictated by its interactions with molecular targets. For 3-(4-Pyrazolyl)benzylamine, these interactions are driven by the distinct chemical properties of its pyrazole (B372694) ring, benzyl (B1604629) group, and amine linker. These moieties enable a range of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which govern binding to receptors and enzymes. wikipedia.orgnumberanalytics.com

The pyrazole scaffold is a key feature in many compounds designed to target various receptors, particularly G protein-coupled receptors (GPCRs) like adenosine (B11128) receptors (ARs). acs.org Structure-activity relationship studies on related pyrazolo[3,4-d]pyridazine derivatives reveal the critical role of the pyrazole core and its substituents in achieving high binding affinity.

For instance, studies on 7-benzylaminopyrazolo[3,4-d]pyridazines, which share the benzylamine (B48309) feature with the titular compound, have demonstrated potent antagonism at A1 and A3 adenosine receptors. acs.org Molecular dynamics simulations suggest that the benzylamino group can form crucial hydrogen bonding interactions within the receptor's binding pocket. acs.org Specifically, the amine can act as a hydrogen bond donor, while the pyrazole nitrogens can act as acceptors. The phenyl ring of the benzyl group often engages in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine in the binding site. acs.org

| Receptor Subtype | Derivative Compound | Affinity (Ki) | Key Interactions Noted |

| Adenosine A1 | 1-methyl-3-phenyl-7-benzylaminopyrazolo[3,4-d]pyridazine | 21 nM | Hydrogen bonding, π-π stacking with aromatic residues. acs.org |

| Adenosine A3 | 1-methyl-3-phenyl-7-benzylaminopyrazolo[3,4-d]pyridazine | 55 nM | Assumed hydrogen bonding with N6.55 is critical for stabilization. acs.org |

This table presents data for a structurally related compound to illustrate potential receptor interactions.

The structural motifs of this compound make it a candidate for interacting with various enzyme active sites.

Carbonic Anhydrase (CA) Inhibition: Pyrazole derivatives are recognized as effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. nih.gov The mechanism often involves the pyrazole ring coordinating with the catalytic Zn(II) ion in the enzyme's active site. nih.gov In many pyrazole-sulfonamide inhibitors, the sulfonamide group directly binds to the zinc ion, while the pyrazole core and its substituents form hydrogen bonds and van der Waals contacts with surrounding amino acid residues, such as Thr199 and Pro202, to stabilize the complex. nih.govtandfonline.com For a compound like this compound, the pyrazole nitrogen could potentially displace the zinc-bound water molecule, leading to inhibition. The benzylamine tail would likely occupy a hydrophobic region of the active site, further enhancing binding affinity. tandfonline.com

Monoamine Oxidase (MAO) Inhibition: The benzylamine structure is a classic pharmacophore for inhibitors of monoamine oxidase B (MAO-B). acs.orgresearchgate.net The mechanism of inhibition involves the amine group interacting with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the MAO active site. researchgate.net The phenyl ring of the benzylamine moiety fits into a hydrophobic cavity defined by residues such as Tyr398 and Tyr435. The pyrazole substituent at the para-position would extend into the "entrance" of the active site cavity, where it could form additional interactions, potentially increasing potency and selectivity. researchgate.net

Thrombin Inhibition: Certain pyrazole-based compounds have been developed as thrombin inhibitors. nih.gov Some of these operate through a "serine-trapping" mechanism, where the catalytic Ser195 of thrombin performs a nucleophilic attack on an electrophilic center of the inhibitor. nih.gov While this compound itself does not possess an obvious electrophilic center for covalent modification, its pyrazole and benzyl groups could non-covalently occupy the S1 and S2 pockets of the thrombin active site, respectively, leading to competitive inhibition. nih.gov

| Enzyme Target | Inhibitor Class | IC50 / Ki Values | Mechanistic Details |

| hCA I | Pyrazole-carboxamide (Compound 6a) | Ki: 0.063 µM | Interaction of a sulfonamide group with the active site Zn(II) ion. nih.gov |

| hCA II | Pyrazole-carboxamide (Compound 6a) | Ki: 0.007 µM | Strong interaction with the catalytic Zn(II) ion, enhanced by pyrazole ring stabilization. nih.gov |

| Thrombin | 3-pyridyl-substituted aminopyrazole (Compound 24e) | IC50: 16 nM | Covalent "serine-trapping" mechanism involving acylation of Ser195. nih.gov |

| MAO-B | Benzylamine-sulfonamide derivative | IC50: as low as 0.0027 µM | Favorable interactions of the benzylamine and sulfonamide moieties within the active site. researchgate.net |

This table includes data from various pyrazole and benzylamine derivatives to illustrate potential enzyme inhibition mechanisms.

Pathway Perturbation Studies at the Molecular Level

Chemical probes can perturb cellular signaling pathways, and understanding these perturbations is key to elucidating their mechanism of action. Pyrazole-containing molecules are known to modulate several critical pathways. For example, pyrazolo[3,4-b]pyridines have been identified as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK can trigger downstream effects, including the inhibition of anabolic pathways like protein and lipid synthesis.

Furthermore, computational tools and pathway profiling databases can predict how a molecule might affect cellular networks. nih.govresearchgate.net Based on its structural similarity to known kinase inhibitors, this compound could potentially perturb pathways such as PI3K/AKT/mTOR or MAPK signaling, which are frequently dysregulated in various diseases. nih.gov Perturbation can be measured at the molecular level by observing changes in the phosphorylation status of key pathway proteins or shifts in the transcriptional profiles of downstream target genes. nih.gov For example, inhibition of a specific kinase by the compound would lead to a decrease in the phosphorylation of its direct substrates, an effect that can be quantified using techniques like Western blotting or mass spectrometry-based phosphoproteomics.

Structure-Mechanism Relationship (SMR) Elucidation

The relationship between a molecule's structure and its biological mechanism is a cornerstone of medicinal chemistry. For pyrazole derivatives, specific structural features are directly linked to their inhibitory mechanisms and potency.

The Pyrazole Core: The pyrazole ring itself is a versatile scaffold. The position of its nitrogen atoms is crucial for acting as hydrogen bond acceptors or for coordinating with metal ions in enzyme active sites, as seen in carbonic anhydrase inhibitors. nih.govmdpi.com The N-H group of an unsubstituted pyrazole can serve as a critical hydrogen bond donor, an interaction that was found to be essential for the activity of certain AMPK activators. nih.gov

Substituents on the Pyrazole Ring: The nature and position of substituents dramatically influence activity. In thrombin inhibitors, a 3-pyridyl substituent on the pyrazole core was 26-fold more potent than a 3-phenyl substituent, demonstrating a precise requirement for a nitrogen atom at that position to optimize interactions within the enzyme's active site. nih.gov

The Benzylamine Moiety: As discussed for MAO-B inhibitors, the benzylamine portion is key for interaction with the enzyme's hydrophobic pocket and the FAD cofactor. acs.org The substitution pattern on the benzyl ring can fine-tune these interactions. For instance, in a series of fluorinated thrombin inhibitors, a 4-fluorobenzyl derivative showed 5-fold better inhibition than the non-fluorinated benzyl compound, attributed to favorable interactions between the fluorine atom and the enzyme. tandfonline.com This suggests that modification of the benzyl ring of this compound could similarly modulate its binding affinity and mechanism.

Cell-Based Assays for Mechanistic Insights (excluding human clinical data)

Cell-based assays are indispensable for validating the molecular mechanisms observed in biochemical assays within a more complex biological context. researchgate.net Such assays can confirm target engagement and elucidate downstream cellular consequences. For example, if this compound were hypothesized to be a cyclin-dependent kinase (CDK) inhibitor, its effect on the cell cycle could be analyzed. researchgate.netnih.gov Treatment of cancer cell lines with a pyrazole-benzimidazole derivative was shown to cause cell cycle arrest at the G0/G1 phase, consistent with the inhibition of CDKs that regulate this transition. researchgate.net

For a compound to exert its effect on an intracellular target, it must first cross the cell membrane. The physicochemical properties of this compound—a relatively small molecule with both hydrophobic (benzyl, pyrazole) and polar (amine) features—suggest it may be taken up via passive diffusion. However, for some compounds, especially those that form aggregates or are delivered in nanocarriers, active transport mechanisms like endocytosis can be involved. acs.org Cellular uptake can be quantified by incubating cells with the compound and then measuring its intracellular concentration using methods like liquid chromatography-mass spectrometry (LC-MS) or inductively coupled plasma mass spectrometry (ICP-MS) if the compound is tagged with a metal. acs.org Inhibition studies, where cells are co-incubated with known inhibitors of specific uptake transporters or endocytosis, can help to dissect the precise mechanism of cellular entry. acs.org

Advanced Analytical and Characterization Methodologies for 3 4 Pyrazolyl Benzylamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the study of molecular structures, and various spectroscopic methods are indispensable for the characterization of 3-(4-Pyrazolyl)benzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional and Solid-State Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of this compound in solution and the solid state.

¹H NMR: Proton NMR provides information about the number of different types of protons and their immediate chemical environments. For this compound, specific chemical shifts would be expected for the aromatic protons on the benzyl (B1604629) and pyrazolyl rings, the CH2 group of the benzylamine (B48309) moiety, and the NH2 protons.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, confirming the presence of the benzyl and pyrazolyl rings.

Multi-dimensional NMR (COSY, HSQC, HMBC): These techniques are essential for unambiguously assigning the proton and carbon signals and for establishing connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range correlations between protons and carbons, which is critical for confirming the connection between the benzyl and pyrazolyl rings.

Solid-State NMR: This technique can be employed to study the structure and dynamics of this compound in its solid, crystalline form. It can provide insights into polymorphism and intermolecular interactions that are not observable in solution-state NMR.

Below is an interactive table summarizing the expected NMR data for this compound.

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Obtained |

| ¹H | 1D NMR | 7.0 - 8.0 (Aromatic), 3.8 - 4.2 (CH₂), 1.5 - 2.5 (NH₂) | Proton environment and count |

| ¹³C | 1D NMR | 110 - 150 (Aromatic), 40 - 50 (CH₂) | Carbon skeleton |

| ¹H-¹H | COSY | N/A | Proton-proton coupling |

| ¹H-¹³C | HSQC | N/A | Direct C-H connectivity |

| ¹H-¹³C | HMBC | N/A | Long-range C-H connectivity |

Mass Spectrometry (MS): High-Resolution and Tandem MS for Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the chemical formula of this compound.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion of this compound is isolated and then fragmented. The resulting fragmentation pattern is a fingerprint of the molecule and provides valuable information about its substructures. For example, characteristic fragments would correspond to the loss of the aminomethyl group or cleavage of the pyrazole (B372694) ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching within the aromatic rings (around 1400-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the carbon skeleton, which may be weak in the IR spectrum.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule. If a suitable single crystal of this compound can be grown, X-ray crystallography can provide precise bond lengths, bond angles, and torsional angles. Furthermore, this technique reveals how the molecules pack in the crystal lattice, providing invaluable information about intermolecular interactions such as hydrogen bonding (e.g., involving the amine and pyrazole N-H groups) and π-π stacking between the aromatic rings.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727) with a modifier like trifluoroacetic acid, would typically be employed. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its purity.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity assessment.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a sample.

Below is a table summarizing the chromatographic methods for this compound.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol | Purity assessment and purification |

| GC | Various (e.g., DB-5) | Inert gas (e.g., He, N₂) | Purity assessment |

| TLC | Silica Gel | Ethyl Acetate (B1210297)/Hexane or Dichloromethane/Methanol | Reaction monitoring, preliminary purity check |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method is critical for assessing the purity of the compound, monitoring reaction progress during its synthesis, and for stability studies.

A typical reversed-phase HPLC (RP-HPLC) method is the most common approach for the analysis of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Key Considerations for Method Development:

Column Selection: A C18 column is a frequent choice due to its hydrophobicity, which allows for good retention and separation of aromatic compounds. The choice of particle size and column dimensions will depend on the desired resolution and analysis time.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is typically used. The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the amine group in this compound (pKa of benzylamine is around 9.3). Maintaining a pH below the pKa will ensure the amine is in its protonated, more polar form. The gradient or isocratic elution profile of the organic modifier is optimized to achieve the best separation from impurities.

Detection: The presence of the aromatic rings in this compound allows for sensitive detection using a UV detector. The wavelength of maximum absorbance should be determined by running a UV scan of the pure compound.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be suitable for assessing the purity of synthesized this compound and for monitoring the progress of reactions where it is either a reactant or a product. The retention time under these conditions would be specific to the compound and could be used for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide not only separation and quantification but also structural information through mass spectral fragmentation patterns.

Due to the polarity of the amine group, derivatization might be necessary to improve the volatility and chromatographic peak shape of this compound. Silylation is a common derivatization technique for amines, replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group.

Key Considerations for GC-MS Analysis:

Column Selection: A nonpolar or mid-polarity capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is generally suitable for the separation of aromatic amines.

Temperature Program: A temperature gradient is typically employed, starting at a lower temperature to trap the analytes at the head of the column and then ramping up to a higher temperature to elute them based on their boiling points and interactions with the stationary phase.

Ionization and Mass Analysis: Electron Ionization (EI) is the most common ionization technique in GC-MS. The resulting mass spectrum will show a molecular ion peak (if stable enough) and a series of fragment ions that are characteristic of the compound's structure. High-resolution mass spectrometry (HRMS) can be used for the accurate mass determination of the molecular ion and fragments, aiding in elemental composition confirmation. jeol.com

Table 2: Proposed GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | 5% Phenyl-95% Dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-500 |

The fragmentation pattern of this compound in EI-MS would be expected to show characteristic losses. The benzyl-amine bond is prone to cleavage, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a pyrazolyl radical. Fragmentation of the pyrazole ring itself can also occur, often involving the loss of HCN or N2, which is a known fragmentation pathway for pyrazole derivatives.

Microscopic Techniques for Material Characterization (if relevant as a precursor)

While this compound is primarily utilized as a soluble intermediate in organic synthesis, its potential use as a precursor in the formation of solid materials or coordination polymers could make microscopic characterization relevant. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for studying the morphology, particle size, and crystalline nature of solid-state materials.

Currently, the published literature does not extensively document the use of this compound as a direct precursor for materials where its microscopic characterization is a primary focus. However, should it be used in the synthesis of, for example, metal-organic frameworks (MOFs) or other crystalline materials, its role would be as a ligand that coordinates to metal centers. In such cases, the resulting material's crystal structure would be determined by X-ray diffraction, and its surface morphology and particle characteristics would be investigated by SEM and TEM.

Future Research Trajectories and Unaddressed Challenges for 3 4 Pyrazolyl Benzylamine

Development of Novel and Highly Efficient Synthetic Routes

A primary challenge is the development of one-pot or tandem reactions that streamline the synthesis. researchgate.netmdpi.com For instance, a one-pot reductive amination starting from a suitable pyrazole-functionalized aldehyde and an amine source would improve efficiency by minimizing intermediate isolation steps. researchgate.netmdpi.com The synthesis of the requisite pyrazole (B372694) aldehyde precursor itself presents an area for innovation, moving beyond classical methods like Vilsmeier-Haack formylation towards more modern, catalytic approaches. mdpi.com

Future research should focus on green chemistry principles, such as the use of flow chemistry, which offers enhanced control over reaction parameters, improved safety, and better scalability compared to conventional batch methods. mdpi.com The exploration of solvent-free reaction conditions or the use of aqueous media could also significantly reduce the environmental impact of the synthesis. mdpi.comresearchgate.net Furthermore, developing solid-phase synthesis protocols, where the pyrazole or benzylamine (B48309) moiety is attached to a resin, could facilitate the rapid generation of a library of derivatives for screening purposes. beilstein-journals.org

Key Research Objectives:

Design of one-pot and tandem reaction sequences.

Application of green chemistry techniques like flow chemistry and microwave-assisted synthesis. mdpi.combeilstein-journals.org

Development of solid-phase synthesis methodologies for combinatorial library generation. beilstein-journals.org

Exploration of Unconventional Reactivity Patterns